

Molecular weight and formula of 2,2-Bis Nalbuphine

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Compound of Interest

Compound Name: 2,2-Bis Nalbuphine

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In-Depth Technical Guide: 2,2-Bis Nalbuphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical signaling pathways of **2,2-Bis Nalbuphine**. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel opioid receptor modulators.

Core Compound Data

2,2-Bis Nalbuphine is a dimer of the mixed agonist-antagonist opioid, Nalbuphine.^[1] As a dimeric compound, its pharmacological profile may present unique characteristics compared to its monomeric precursor. The fundamental quantitative data for **2,2-Bis Nalbuphine** are summarized below.

Property	Value	Reference
Molecular Formula	C ₄₂ H ₅₂ N ₂ O ₈	[2][3][4][5][6]
Molecular Weight	712.87 g/mol	[3][5][6]
CAS Number	214542-42-4	[2][4][5]

Hypothetical Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **2,2-Bis Nalbuphine** is not readily available, a plausible synthetic route involves the oxidative coupling of two nalbuphine molecules. This approach is predicated on the presence of a phenolic hydroxyl group in the nalbuphine structure, which is susceptible to oxidative dimerization.

Experimental Protocol 1: Synthesis of Nalbuphine from Noroxymorphone

The precursor, nalbuphine, can be synthesized from noroxymorphone. The following protocol is a generalized procedure based on established methods for the N-alkylation of noroxymorphone.

Objective: To synthesize nalbuphine via N-alkylation of noroxymorphone with cyclobutylmethyl bromide.

Materials:

- Noroxymorphone
- Cyclobutylmethyl bromide
- Sodium bicarbonate (NaHCO_3)
- N,N-Dimethylformamide (DMF)
- Sodium borohydride (NaBH_4)
- Iodine (I_2)
- Methanol (MeOH)
- Distilled water
- Ethyl acetate
- Brine solution

- Anhydrous sodium sulfate (Na_2SO_4)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- N-Alkylation to form Nalbuphone:
 - In a round-bottom flask under a nitrogen atmosphere, dissolve noroxymorphone (1 equivalent) in anhydrous DMF.
 - Add sodium bicarbonate (2-3 equivalents) to the solution.
 - To this suspension, add cyclobutylmethyl bromide (1.1-1.5 equivalents) dropwise at room temperature.
 - Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
 - Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure using a rotary evaporator to yield crude nalbuphone.
- Reduction of Nalbuphone to Nalbuphine:
 - Dissolve the crude nalbuphone in methanol.
 - In a separate flask, prepare a solution of sodium borohydride (2-4 equivalents) in methanol.
 - Slowly add the sodium borohydride solution to the nalbuphone solution at 0 °C.

- After the addition is complete, add a solution of iodine (1 equivalent) in methanol dropwise.
- Allow the reaction to stir at room temperature and monitor by TLC.
- Once the reaction is complete, quench by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate to yield crude nalbuphine.
- The crude product can be further purified by column chromatography on silica gel.

Experimental Protocol 2: Hypothetical Synthesis of 2,2-Bis Nalbuphine via Oxidative Coupling

This proposed protocol is based on general methods for the oxidative dimerization of phenolic compounds and would require optimization.

Objective: To synthesize **2,2-Bis Nalbuphine** through the oxidative coupling of nalbuphine.

Materials:

- Nalbuphine
- Iron(III) chloride (FeCl_3) or other suitable oxidizing agent (e.g., potassium ferricyanide)
- Methanol or another suitable solvent
- Ammonium hydroxide (NH_4OH)
- Dichloromethane (CH_2Cl_2)
- Distilled water

- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Rotary evaporator
- Column chromatography apparatus

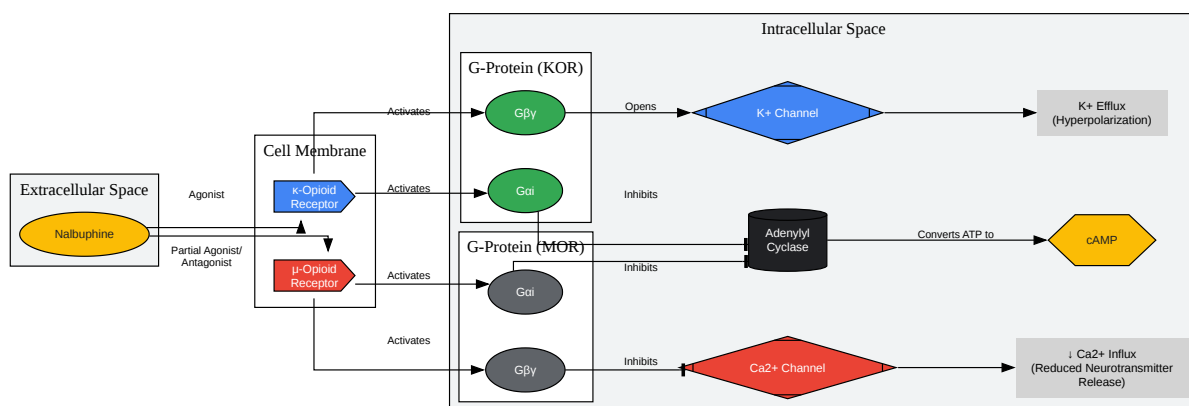
Procedure:

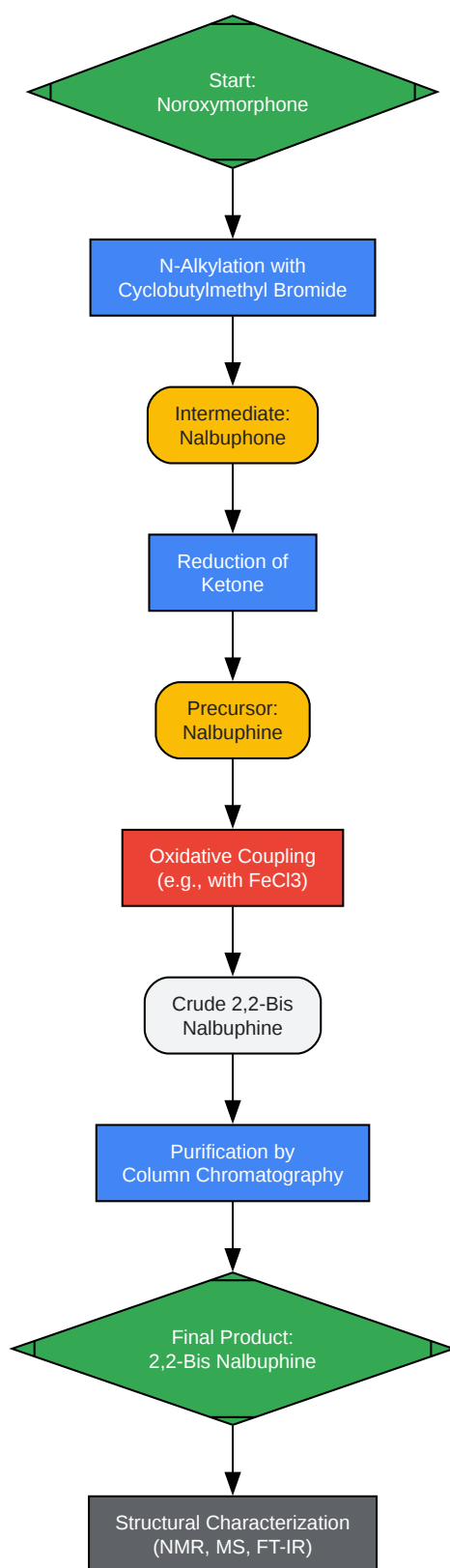
- Oxidative Coupling Reaction:
 - Dissolve nalbuphine (1 equivalent) in a suitable solvent such as methanol in a round-bottom flask.
 - Prepare a solution of the oxidizing agent, for example, Iron(III) chloride (2-3 equivalents), in the same solvent.
 - Add the oxidant solution dropwise to the nalbuphine solution with vigorous stirring at room temperature.
 - Monitor the reaction for the formation of a new, less polar spot by TLC, which would correspond to the dimer.
 - The reaction time will need to be optimized; it could range from a few hours to overnight.
- Work-up and Isolation:
 - Upon completion, quench the reaction by adding water.
 - Basify the solution with ammonium hydroxide to a pH of ~9 to precipitate any remaining iron salts and to ensure the product is in its freebase form.
 - Extract the aqueous mixture with dichloromethane (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .

- Concentrate the solution under reduced pressure to obtain the crude **2,2-Bis Nalbuphine**.
- Purification:
 - Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the **2,2-Bis Nalbuphine**.
 - Characterize the final product by NMR, mass spectrometry, and FT-IR to confirm its structure.

Theoretical Signaling Pathways

Nalbuphine is a mixed agonist-antagonist opioid modulator. It primarily acts as a partial agonist or antagonist at the μ -opioid receptor (MOR) and a high-efficacy partial agonist at the κ -opioid receptor (KOR).^[2] The signaling pathways of **2,2-Bis Nalbuphine** have not been elucidated, but they are likely to involve modulation of the same receptors as its monomeric counterpart. The following diagram illustrates the canonical G-protein-dependent signaling pathway for KOR and MOR.





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